molecular formula C11H13N3S B2452793 2-Anilino-4-(2-aminoethyl)thiazole CAS No. 124458-17-9

2-Anilino-4-(2-aminoethyl)thiazole

Cat. No. B2452793
CAS RN: 124458-17-9
M. Wt: 219.31
InChI Key: QNLIBPVYYKEUBR-UHFFFAOYSA-N
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Description

2-Anilino-4-(2-aminoethyl)thiazole is a chemical compound with the molecular formula C11H13N3S and a molecular weight of 219.31 . Its IUPAC name is N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]-N-phenylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3S/c12-7-6-10-8-15-11(14-10)13-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) . This code provides a specific description of the molecule’s structure. Further structural analysis would require more detailed data or computational modeling.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.31 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

  • Cyclin-Dependent Kinase Inhibition and Anticancer Activity :

    • 2-Anilino-4-(thiazol-5-yl)pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. These compounds exhibit very low nanomolar inhibitory constants against CDK2, suggesting potential applications in cancer treatment (Wang et al., 2004).
    • Another study focused on ring-constrained analogues of 2-anilino-4-(thiazol-5-yl)pyrimidines, revealing that many of these analogues inhibit CDKs effectively, with the most potent compound showing an IC50 of 0.7 nM against CDK2 (Mcintyre et al., 2010).
  • Enzymatic Inhibition and Biological Activity :

    • 2-Amino thiazole derivatives have been examined for their impact on the activities of various enzymes, including carbonic anhydrase and acetylcholinesterase. Certain 2-amino-4-substituted thiazole compounds demonstrated significant inhibition of these enzymes (Korkmaz, 2022).
  • Corrosion Inhibition :

    • The corrosion inhibitory properties of 2-amino-4-methyl-thiazole (a related compound) were studied, highlighting its effectiveness in protecting mild steel in acidic environments. This suggests potential applications in material science and engineering (Yüce et al., 2014).
  • Protein Sequencing Analysis :

    • The use of 2-anilino-5-thiazolinone derivatives in mass spectrometry for protein sequencing demonstrates the compound's utility in biochemical analyses. This application is pivotal in understanding protein structures and functions (Fairwell & Lovins, 1971).
  • Valosin-Containing Protein Inhibition :

    • A study discovered that 2-anilino-4-aryl-1,3-thiazoles are potent inhibitors of the valosin-containing protein (VCP), which plays a role in protein degradation and signaling pathways. This opens avenues for developing cancer therapeutics (Bursavich et al., 2010).
  • Molecular Structure Analysis :

    • The synthesis and molecular structure analysis of 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole provide insight into the compound's chemical properties, which are critical for developing new materials and drugs (Liu et al., 2008).
  • Microtubule Targeting in Cancer Therapy :

    • The synthesis of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles targets microtubule assembly, an essential process in cell division, suggesting its potential as an anticancer agent (Romagnoli et al., 2011).
  • Synthesis and Biological Evaluation of Thiazole Derivatives :

    • Thiazole derivatives, including 2-aminothiazoles, have been synthesized and evaluated for their antitumor and antifilarial properties. Some derivatives showed promising results against leukemia cells (Kumar et al., 1993).

Safety and Hazards

The safety information for 2-Anilino-4-(2-aminoethyl)thiazole indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 2-Anilino-4-(2-aminoethyl)thiazole is the Traf2- and Nck-interacting kinase (TNIK). TNIK is a key regulator of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Mode of Action

This compound interacts with TNIK by binding to its active site, thereby inhibiting its kinase activity. This inhibition disrupts the Wnt signaling pathway, leading to changes in cell proliferation and differentiation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt signaling pathway. By inhibiting TNIK, the compound disrupts the normal functioning of this pathway, which can lead to a decrease in cell proliferation and an increase in cell differentiation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in cell proliferation and differentiation. By inhibiting TNIK and disrupting the Wnt signaling pathway, the compound can potentially slow down the growth of cancer cells .

properties

IUPAC Name

4-(2-aminoethyl)-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c12-7-6-10-8-15-11(14-10)13-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLIBPVYYKEUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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